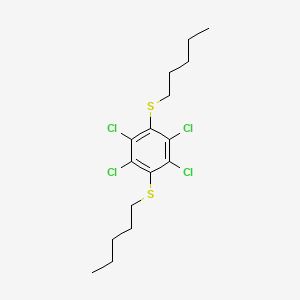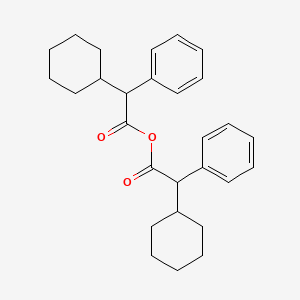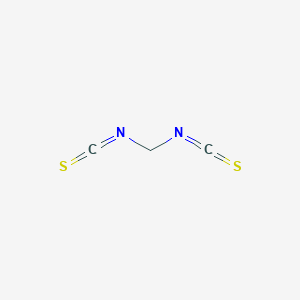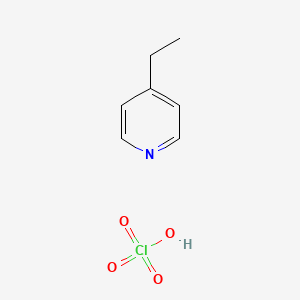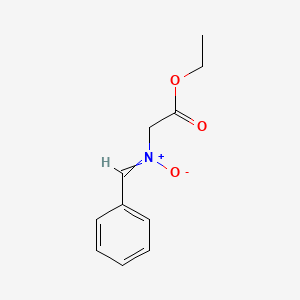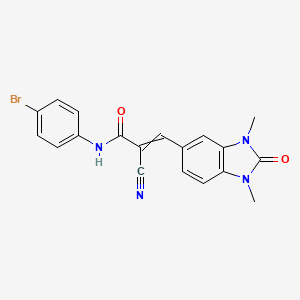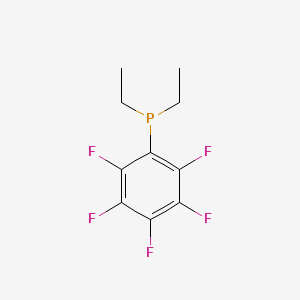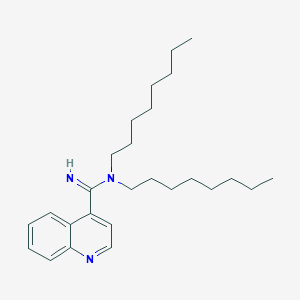![molecular formula C20H17NO2 B14724785 4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one CAS No. 6256-24-2](/img/structure/B14724785.png)
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one is a complex organic compound that features a unique structure combining a dihydroacenaphthylene moiety with a methoxy-substituted cyclohexadienone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of 1,2-dihydroacenaphthylen-5-amine. This intermediate can be synthesized through the reduction of acenaphthenequinone using a suitable reducing agent such as sodium borohydride .
The next step involves the condensation of 1,2-dihydroacenaphthylen-5-amine with 2-methoxycyclohexa-2,5-dien-1-one under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis process would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
科学研究应用
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: Its unique structure allows for the exploration of its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of 4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
1,2-Dihydroacenaphthylen-5-amine: A key intermediate in the synthesis of the target compound, sharing the dihydroacenaphthylene moiety.
2-Methoxycyclohexa-2,5-dien-1-one: Another precursor, contributing the methoxy-substituted cyclohexadienone structure.
Uniqueness
4-{[(1,2-Dihydroacenaphthylen-5-YL)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one is unique due to its combination of structural features from both 1,2-dihydroacenaphthylen-5-amine and 2-methoxycyclohexa-2,5-dien-1-one.
属性
CAS 编号 |
6256-24-2 |
|---|---|
分子式 |
C20H17NO2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
4-(1,2-dihydroacenaphthylen-5-yliminomethyl)-2-methoxyphenol |
InChI |
InChI=1S/C20H17NO2/c1-23-19-11-13(5-10-18(19)22)12-21-17-9-8-15-7-6-14-3-2-4-16(17)20(14)15/h2-5,8-12,22H,6-7H2,1H3 |
InChI 键 |
VAIKCRZBWSLUTQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C3CCC4=C3C2=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


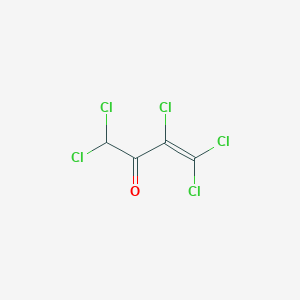
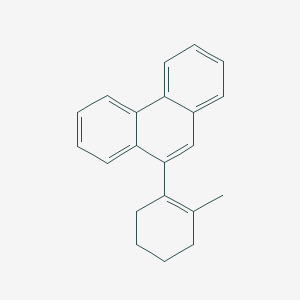
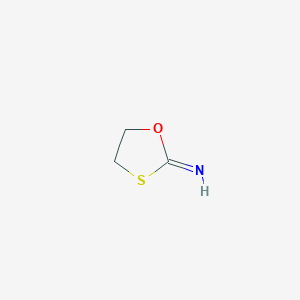

![N-[(3-bromo-5-methoxy-4-propan-2-yloxy-phenyl)methylideneamino]-2-chloro-pyridine-3-carboxamide](/img/structure/B14724717.png)
